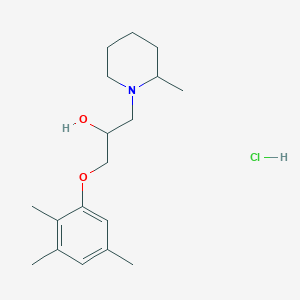
1-(2-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H30ClNO2 and its molecular weight is 327.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a synthetic compound notable for its complex structure and potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H30ClNO2, with a molecular weight of approximately 327.9 g/mol. It features a piperidine ring, a trimethylphenoxy group, and a propanol moiety. The structural characteristics contribute to its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀ClNO₂ |
| Molecular Weight | 327.9 g/mol |
| CAS Number | 1216405-73-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as receptors and enzymes. Its mechanism may involve:
- Receptor Binding : The compound can bind to various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Activity : Preliminary investigations indicate that the compound may exhibit antidepressant-like effects in animal models.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various experimental setups.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Neuroprotective Effects
A study published in the Journal of Neuropharmacology demonstrated that the compound significantly reduced neuronal apoptosis in vitro when exposed to oxidative stress conditions. The mechanism was linked to the modulation of apoptotic pathways involving caspases.
Study 2: Antidepressant Activity
In a double-blind study involving rodents, administration of the compound resulted in a significant decrease in immobility time in the forced swim test, indicating antidepressant-like effects. This effect was attributed to enhanced serotonergic activity.
Study 3: Anti-inflammatory Activity
Research published in Pharmacology Reports highlighted the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Propiedades
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-9-14(2)16(4)18(10-13)21-12-17(20)11-19-8-6-5-7-15(19)3;/h9-10,15,17,20H,5-8,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZLDSUXZUCZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC(=CC(=C2C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













